![molecular formula C14H14N4O2 B511747 2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol CAS No. 63514-96-5](/img/structure/B511747.png)
2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol” belongs to the class of organic compounds known as pyrazolopyridazines . These are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyridazine ring. The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and the pyridazine ring is a six-membered aromatic ring with two nitrogen atoms. The compound also contains a methoxy group (-OCH3) and a hydroxyl group (-OH).
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyridazine ring system, with the methoxyphenyl, dimethyl, and hydroxyl substituents. The exact three-dimensional structure would depend on the specific locations of these substituents on the ring system .Chemical Reactions Analysis
As an aromatic heterocyclic compound, “2-(4-methoxyphenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-ol” could potentially undergo a variety of chemical reactions. These might include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the methoxy, dimethyl, and hydroxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As an aromatic heterocyclic compound, it would likely be relatively stable and resistant to oxidation. The presence of the methoxy, dimethyl, and hydroxyl groups could influence its solubility, boiling point, melting point, and other properties .科学的研究の応用
Therapeutic Potential
These compounds are part of the pyridopyrimidine class of molecules, which have shown a therapeutic interest . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .
Antitumor Effects
Some derivatives of these compounds have shown good antitumor effects. For example, Piritrexim, a related compound, inhibited dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .
Anti-Inflammatory Activity
Certain derivatives of these compounds have been found to have significant anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antimicrobial Activity
Pyridazine and pyridazinone derivatives, which these compounds belong to, have shown a wide range of pharmacological activities, including antimicrobial activity . This suggests potential applications in the treatment of various bacterial infections.
Antidepressant Activity
These compounds have also shown antidepressant activity . This suggests potential applications in the treatment of mood disorders.
Anti-Hypertensive Activity
These compounds have shown anti-hypertensive activity , suggesting potential applications in the treatment of high blood pressure.
Agrochemical Applications
Various pyridazinone derivatives are well known as agrochemicals . They are present in some commercially available drugs and agrochemicals, suggesting potential applications in agriculture.
Organic Light-Emitting Diodes (OLEDs)
Donor-acceptor-dyes with extended conjugation, such as D–π–A–π–D type, are being intensively investigated as components of near-infrared (NIR) organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of electronics and display technology.
Safety and Hazards
作用機序
Target of Action
The compound, also known as 2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one, is a pyridazine derivative . Pyridazine compounds have been shown to exhibit a variety of pharmacological activities . One of the primary targets of these compounds is phosphodiesterase (PDE), an enzyme that plays a crucial role in cellular signaling . By inhibiting PDE, these compounds can influence a variety of physiological processes .
Mode of Action
The compound interacts with its target, PDE, by binding to the enzyme and inhibiting its activity . This inhibition can lead to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers that play key roles in cellular signaling . The increase in these messengers can lead to a variety of downstream effects, depending on the specific type of PDE being inhibited .
Biochemical Pathways
The inhibition of PDE can affect several biochemical pathways. For instance, increased levels of cAMP can activate protein kinase A (PKA), which can then phosphorylate a variety of target proteins, leading to changes in cell function . Similarly, increased levels of cGMP can activate protein kinase G (PKG), leading to additional downstream effects . The specific pathways affected can vary depending on the cell type and the specific PDE isoform being inhibited .
Pharmacokinetics
Many pyridazine derivatives are known to have good bioavailability
Result of Action
The result of the compound’s action can vary depending on the specific PDE isoform being inhibited and the cell type. Potential effects could include vasodilation, analgesic effects, anti-inflammatory effects, and others . For instance, some pyridazine compounds have been shown to have positive inotropic effects, meaning they can increase the force of heart contractions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by a variety of environmental factors. For instance, the pH of the environment can affect the compound’s stability and its ability to bind to its target . Additionally, the presence of other compounds, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions .
特性
IUPAC Name |
2-(4-methoxyphenyl)-3,4-dimethyl-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-8-12-9(2)18(17-13(12)14(19)16-15-8)10-4-6-11(20-3)7-5-10/h4-7H,1-3H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMPQFRPMMQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NNC(=O)C2=NN1C3=CC=C(C=C3)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

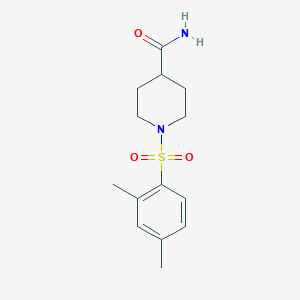
![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511666.png)
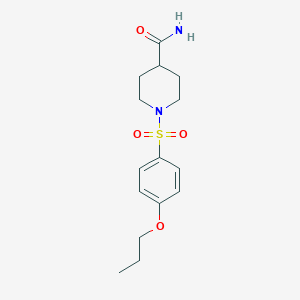
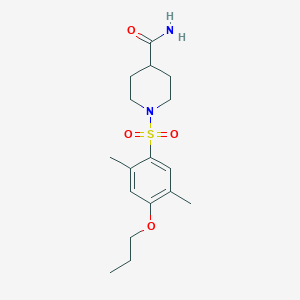
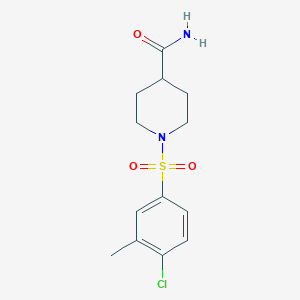
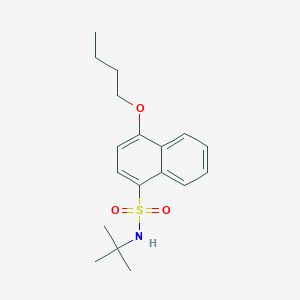
amine](/img/structure/B511674.png)
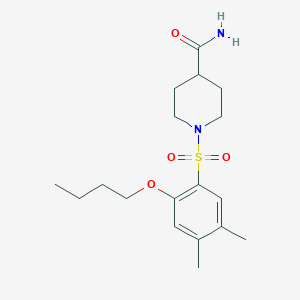
![1-[(6-Propoxynaphthalen-2-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511682.png)
amine](/img/structure/B511690.png)
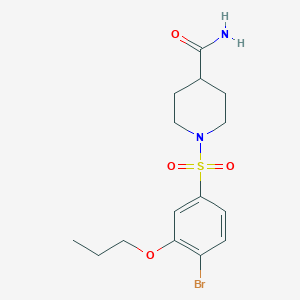
![1-[(4-Chloro-3-pentyloxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B511695.png)

amine](/img/structure/B511700.png)